Cas no 1806972-04-2 (3-Bromo-4-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylic acid)

3-Bromo-4-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylic acid
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- Inchi: 1S/C8H5Br2F2NO2/c9-1-3-4(7(11)12)2-13-6(5(3)10)8(14)15/h2,7H,1H2,(H,14,15)
- InChI Key: MBJMQVOQHGXTHQ-UHFFFAOYSA-N
- SMILES: BrC1C(C(=O)O)=NC=C(C(F)F)C=1CBr
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 243
- XLogP3: 2.6
- Topological Polar Surface Area: 50.2
3-Bromo-4-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029055619-500mg |
3-Bromo-4-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylic acid |
1806972-04-2 | 97% | 500mg |
$1,695.20 | 2022-03-31 | |
Alichem | A029055619-250mg |
3-Bromo-4-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylic acid |
1806972-04-2 | 97% | 250mg |
$1,008.00 | 2022-03-31 | |
Alichem | A029055619-1g |
3-Bromo-4-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylic acid |
1806972-04-2 | 97% | 1g |
$2,950.20 | 2022-03-31 |
3-Bromo-4-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylic acid Related Literature
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Additional information on 3-Bromo-4-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylic acid
3-Bromo-4-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylic Acid
3-Bromo-4-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylic acid, also known by its CAS number CAS No. 1806972-04-2, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and diverse applications in drug design, agrochemicals, and materials science.
The molecular structure of this compound is characterized by a pyridine ring substituted with bromine, bromomethyl, difluoromethyl, and carboxylic acid groups at specific positions. These substituents not only enhance the compound's chemical reactivity but also contribute to its biological activity. Recent studies have highlighted the importance of such substituted pyridines in modulating enzyme activity and receptor binding, making them promising candidates for drug development.
One of the most intriguing aspects of 3-Bromo-4-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylic acid is its ability to act as a precursor in the synthesis of more complex molecules. Researchers have explored its use in Suzuki-Miyaura coupling reactions, where it serves as a valuable building block for constructing biologically active compounds. The presence of multiple halogen atoms in its structure facilitates such transformations, making it a versatile starting material in organic synthesis.
In terms of pharmacological applications, this compound has shown potential as an inhibitor of certain kinases involved in cancer progression. Studies conducted in vitro have demonstrated its ability to suppress the activity of protein kinases, which are key players in cell signaling pathways. This property underscores its potential as a lead compound for developing anti-cancer therapies.
Moreover, the compound's fluorinated substituent introduces additional complexity to its structure, enhancing its lipophilicity and bioavailability. This feature is particularly advantageous in drug design, where balancing solubility and permeability is crucial for achieving therapeutic efficacy. Recent advancements in computational chemistry have enabled researchers to predict the compound's pharmacokinetic properties with greater accuracy, further aiding its development as a drug candidate.
The synthesis of 3-Bromo-4-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The introduction of each substituent is carefully planned to avoid unwanted side reactions and maintain the integrity of the pyridine ring system.
In conclusion, 3-Bromo-4-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylic acid stands out as a remarkable example of how advanced synthetic techniques and cutting-edge research can lead to innovative chemical entities with wide-ranging applications. Its unique combination of structural features makes it a valuable asset in both academic and industrial settings, paving the way for future discoveries in chemistry and medicine.
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